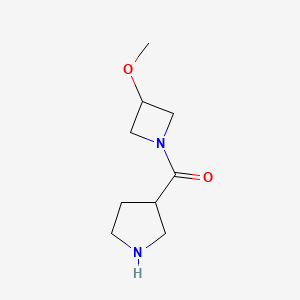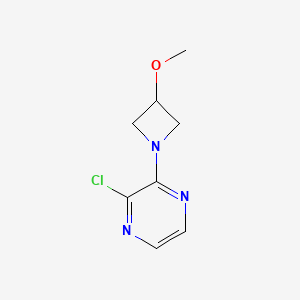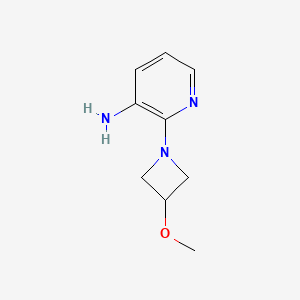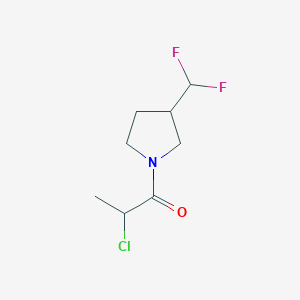
2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one” is not explicitly mentioned in the sources I found .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the sources I found .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the sources I found .Aplicaciones Científicas De Investigación
Synthesis and Characterization
2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one and its derivatives are key in the synthesis and characterization of novel compounds. For example, compounds with the pyrrolidin-1-yl moiety have been synthesized and characterized using various spectroscopic techniques, contributing to the identification of novel cathinones and providing insights into their structural properties (Nycz et al., 2016). Similarly, novel (1H-quinolin-2-ylidene)propan-2-ones have been prepared, offering insights into their tautomeric preferences and reactivity, further expanding the chemical space of compounds with potential biological activities (Loghmani-Khouzani et al., 2006).
Pharmacological Studies
Derivatives of pyrrolidin-2-one have been studied for their pharmacological properties, including antiarrhythmic, antihypertensive, and adrenolytic activities. These studies have led to the identification of compounds with significant pharmacological potential, highlighting the importance of the pyrrolidine derivative structure in the development of new therapeutic agents (Malawska et al., 2002).
Catalytic Applications
Pyrrolidine derivatives have been utilized in catalysis, demonstrating the versatility of these compounds beyond pharmacological applications. For instance, seleno and thio derivatives of pyrrolidine have been explored as ligands in catalysts for organic reactions, including Heck and Suzuki–Miyaura coupling reactions. These studies not only highlight the catalytic potential of pyrrolidine derivatives but also contribute to the development of more efficient and selective catalytic processes (Singh et al., 2009).
Antimalarial Research
Research into the antimalarial properties of aryl piperazine and pyrrolidine derivatives has led to the identification of compounds with potent activity against Plasmodium falciparum. These studies are critical for the development of new antimalarial agents, addressing the ongoing challenge of drug resistance in malaria treatment (Mendoza et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-1-[3-(difluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClF2NO/c1-5(9)8(13)12-3-2-6(4-12)7(10)11/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHALXYDMUCXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



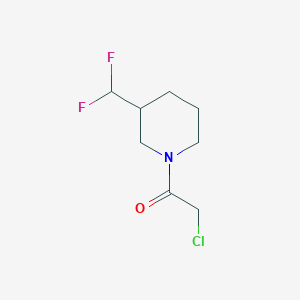
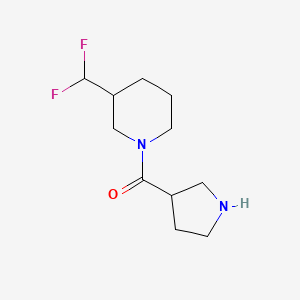

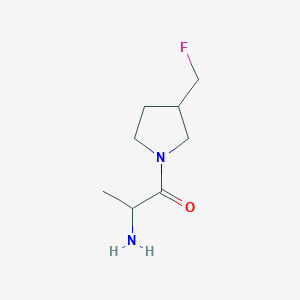
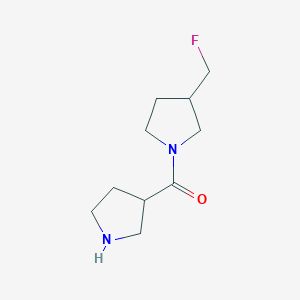
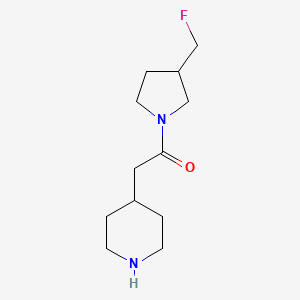

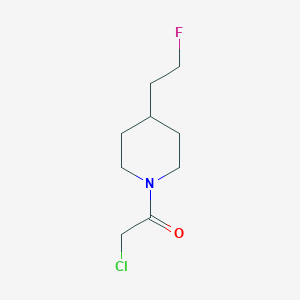
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)acetic acid](/img/structure/B1476583.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid](/img/structure/B1476584.png)
